Acetic acid;2-ethyl-2-methylpropane-1,3-diol

Description

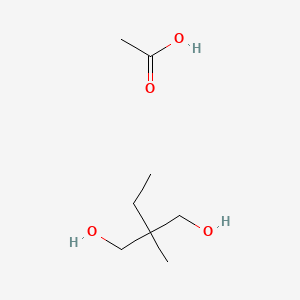

The compound "Acetic acid;2-ethyl-2-methylpropane-1,3-diol" consists of acetic acid (C₂H₄O₂) and 2-ethyl-2-methylpropane-1,3-diol (C₆H₁₄O₂). The semicolon notation suggests it is a mixture or a salt formed by proton transfer between the acidic carboxylic group of acetic acid and the hydroxyl groups of the diol. The diol component is a branched polyol with two hydroxyl groups on a propane backbone, substituted with ethyl and methyl groups at the C2 position. This structure enhances steric hindrance and may influence solubility, boiling point, and reactivity compared to linear diols like propane-1,3-diol .

Acetic acid is a weak acid (pKa ≈ 4.76) widely used in industrial synthesis, food preservation, and biochemical buffers . When combined with branched diols, the resulting compound may exhibit tailored acidity, solubility, or stability for applications in pharmaceuticals, polymers, or specialty chemicals.

Properties

CAS No. |

656241-03-1 |

|---|---|

Molecular Formula |

C8H18O4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

acetic acid;2-ethyl-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C6H14O2.C2H4O2/c1-3-6(2,4-7)5-8;1-2(3)4/h7-8H,3-5H2,1-2H3;1H3,(H,3,4) |

InChI Key |

WFSXNWBKXSBTHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CO)CO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-ethyl-2-methylpropane-1,3-diol typically involves the reaction of acetic acid with 2-ethyl-2-methylpropane-1,3-diol under controlled conditions. The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with efficient catalysts to ensure high yield and purity. The use of molecular sieves or orthoesters can help in the effective removal of water, thus driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: It can undergo substitution reactions with nucleophiles like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in pyridine.

Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound acetic acid; 2-ethyl-2-methylpropane-1,3-diol has the molecular formula and a molecular weight of approximately 178.23 g/mol. It is characterized by the presence of both acetic acid and a diol structure, which contributes to its utility in various chemical processes.

Industrial Applications

1. Production of Polyurethanes and Polyesters

- Acetic acid; 2-ethyl-2-methylpropane-1,3-diol is used as a building block in the synthesis of polyurethanes and polyesters. These materials are widely utilized in coatings, adhesives, and flexible foams due to their durability and versatility .

2. Plasticizers

- The compound serves as a plasticizer in the manufacturing of plastics, enhancing flexibility and workability. Its incorporation into polymer matrices improves the mechanical properties of the final products .

3. Coatings and Paints

- It is employed in the formulation of alkyd coatings and varnishes. The inclusion of this compound can enhance the gloss and durability of coatings, making them more suitable for various applications such as automotive finishes and industrial coatings .

4. Chemical Intermediate

- Acetic acid; 2-ethyl-2-methylpropane-1,3-diol is also utilized as an intermediate in organic synthesis. It can participate in various chemical reactions to produce other valuable compounds used in pharmaceuticals and specialty chemicals .

Case Studies

Case Study 1: Polyurethane Production

A study demonstrated that incorporating acetic acid; 2-ethyl-2-methylpropane-1,3-diol into polyurethane formulations resulted in improved thermal stability and mechanical properties compared to traditional formulations without this compound. The enhanced performance was attributed to the diol's ability to form strong hydrogen bonds within the polymer matrix.

Case Study 2: Coating Formulations

Research on alkyd resin formulations revealed that adding acetic acid; 2-ethyl-2-methylpropane-1,3-diol significantly improved the drying time and hardness of the resulting coatings. This modification led to applications in high-performance industrial coatings where rapid curing is essential.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polyurethanes | Flexible foams, adhesives | Enhanced durability and flexibility |

| Polyesters | Coatings, resins | Improved mechanical properties |

| Plasticizers | Various plastic products | Increased flexibility |

| Chemical Intermediates | Synthesis of pharmaceuticals | Versatile building block for organic synthesis |

Mechanism of Action

The mechanism by which acetic acid;2-ethyl-2-methylpropane-1,3-diol exerts its effects involves its interaction with molecular targets and pathways. It acts as a stabilizer and preservative booster in formulations, controlling viscosity and enhancing the spread of fragrances in perfumes . Its antimicrobial properties make it useful in various applications, including cosmetics and pharmaceuticals .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Efficiency : The nitration of 2-ethyl-2-methylpropane-1,3-diol in acetic acid yields 2-nitro-1,3-dinitrooxypropane with 80–91% efficiency, highlighting its utility in energetic material synthesis .

- Food Chemistry : Butane-2,3-diol concentrations in honeydew honey correlate with drying methods, reaching 11.10 mg/100 g in dehumidified-air spray drying, compared to 1.20 mg/100 g in traditional methods .

Biological Activity

Acetic acid and 2-ethyl-2-methylpropane-1,3-diol are two compounds that have garnered attention for their biological activities. Acetic acid, a simple carboxylic acid, is widely recognized for its antimicrobial properties and role in various metabolic processes. The diol compound, on the other hand, is less commonly studied but has potential applications in pharmaceuticals and cosmetics due to its unique structural characteristics.

-

Acetic Acid

- Chemical Formula : C₂H₄O₂

- Molecular Weight : 60.05 g/mol

- CAS Number : 64-19-7

- Structure : Acetic Acid Structure

-

2-Ethyl-2-Methylpropane-1,3-Diol

- Chemical Formula : C₇H₁₈O₂

- Molecular Weight : 130.23 g/mol

- CAS Number : Not widely available; often referenced in relation to its derivatives.

- Structure : 2-Ethyl-2-Methylpropane-1,3-Diol Structure

Antimicrobial Properties

Acetic acid is well-documented for its antimicrobial effects against a range of pathogens. It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. A study revealed that acetic acid concentrations of around 0.5% to 5% effectively reduced microbial load in food preservation applications .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5% |

| S. aureus | 1% |

| Listeria monocytogenes | 5% |

Anti-inflammatory Effects

Research indicates that acetic acid may have anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Applications in Pharmaceuticals

The diol compound exhibits properties that may enhance skin penetration and stability in topical formulations. Its use as a solvent and stabilizer in cosmetic products highlights its importance in the formulation of effective delivery systems for active ingredients .

Case Study 1: Food Preservation

A study conducted on the effects of acetic acid as a preservative demonstrated significant reductions in spoilage organisms in pickled vegetables. The use of acetic acid not only preserved the quality but also extended shelf life by inhibiting microbial growth .

Case Study 2: Cosmetic Formulations

In a comparative study of various diols used in cosmetic formulations, 2-ethyl-2-methylpropane-1,3-diol was found to improve the stability and efficacy of active ingredients when incorporated into creams and lotions. Its ability to enhance skin hydration was particularly noted, making it a valuable ingredient in skincare products .

Q & A

Basic: What are the common synthetic routes for preparing 2-ethyl-2-methylpropane-1,3-diol?

Answer:

The synthesis typically involves multi-step organic reactions. One method (described in a patent) starts with bromoacetylation of intermediate compounds using reagents like 2-bromoacetyl chloride and AlCl₃, followed by reduction with NaBH₄ to yield the diol . Another approach employs hydrogenation of protected precursors under inert atmospheres (e.g., nitrogen) . Purification often uses silica gel column chromatography with hexane/ethyl acetate eluents, as evidenced by TLC Rf values (~0.3) and IR spectroscopy (e.g., 3390 cm⁻¹ for hydroxyl groups) .

Basic: How to characterize the purity and structure of 2-ethyl-2-methylpropane-1,3-diol?

Answer:

Key techniques include:

- TLC : Monitor reaction progress using hexane/ethyl acetate (1:2) and silica gel plates .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl peaks at 3390 cm⁻¹, ester carbonyls at 1750 cm⁻¹) .

- NMR : Confirm structure via proton environments (e.g., singlet for methyl groups at δ 1.85 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., EIMS m/z: 433 for intermediates) .

Advanced: How to optimize reaction conditions for selective acetylation of 2-ethyl-2-methylpropane-1,3-diol?

Answer:

Selective acetylation requires controlled stoichiometry and catalysts. Enzymatic methods (e.g., Candida antarctica lipase) enable pro-S specificity in acetylation, minimizing side reactions . For chemical methods, use acetic anhydride in pyridine at room temperature, followed by extraction with ethyl acetate and washing with NaHCO₃ to remove excess acid . DOE (Design of Experiments) can optimize parameters like catalyst loading (e.g., AlCl₃) and solvent polarity.

Advanced: What challenges arise in isolating 2-ethyl-2-methylpropane-1,3-diol from reaction mixtures?

Answer:

Key challenges include:

- Byproduct Removal : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates diols from esters or unreacted intermediates .

- Salting-Out Extraction : For aqueous mixtures, two-step salting-out with ammonium sulfate improves recovery .

- Hydroscopicity : The diol’s hygroscopic nature necessitates anhydrous solvents (e.g., ethanol) during purification .

Basic: What safety precautions are necessary when handling acetic acid with diol derivatives?

Answer:

- Ventilation : Use fume hoods due to acetic acid’s volatility (LC50 for fish: 1,000 mg/L) .

- PPE : Gloves and goggles to prevent dermal/ocular exposure (acetic acid’s LD50 oral: 3,310 mg/kg in rats) .

- Waste Disposal : Neutralize acidic waste with NaOH before disposal .

Advanced: How to resolve discrepancies in yield data for diol derivatives across catalytic systems?

Answer:

Analyze variables:

- Catalyst Efficiency : Compare NaBH₄ (patent method, ~90% yield) vs. enzymatic routes (lower yields but higher stereoselectivity) .

- Side Reactions : Use GC-MS to identify byproducts (e.g., acetylated intermediates) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions .

Basic: What are the key applications of 2-ethyl-2-methylpropane-1,3-diol in research?

Answer:

- Organic Synthesis : Intermediate for pharmaceuticals (e.g., drospirenone derivatives) .

- Material Science : Solvent for specialty polymers due to its low volatility .

- Biochemistry : Model compound for studying lipid membrane dynamics .

Advanced: What mechanistic insights explain stereochemical outcomes in enzymatic diol modifications?

Answer:

Enzymes like Candida antarctica lipase exhibit pro-S selectivity due to active-site geometry, favoring acetylation of specific hydroxyl groups. Computational modeling (e.g., molecular docking) can predict binding conformations . Contrast with chemical acetylation (non-selective) using acetic anhydride, which requires protecting groups .

Basic: What purification techniques remove byproducts in diol synthesis?

Answer:

- Liquid-Liquid Extraction : Separate polar diols from non-polar impurities using ethyl acetate/water .

- Crystallization : Recrystallize from ethanol/water mixtures for high-purity diol .

- Distillation : For volatile byproducts (e.g., methyl acetate) .

Advanced: How to design experiments studying solvent effects on acetic acid reactivity with diols?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.